molecular formula C12H7NO6S B3278027 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid CAS No. 67048-70-8

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid

Cat. No.: B3278027
CAS No.: 67048-70-8
M. Wt: 293.25 g/mol
InChI Key: DYALZVBNVJQEMA-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a benzo[d][1,3]dioxolyl (methylenedioxyphenyl) substituent fused to an isothiazole ring bearing dicarboxylic acid groups. This article compares these analogs, focusing on substituent effects, synthesis strategies, and physicochemical characteristics.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2-thiazole-4,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO6S/c14-11(15)8-9(13-20-10(8)12(16)17)5-1-2-6-7(3-5)19-4-18-6/h1-3H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYALZVBNVJQEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NSC(=C3C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to an isothiazole ring with two carboxylic acid groups. Its molecular formula is C11H8N2O4SC_{11}H_{8}N_{2}O_{4}S, indicating the presence of heteroatoms that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that derivatives of benzo[d][1,3]dioxole and isothiazole exhibit a range of biological activities, including cytotoxicity against cancer cell lines, antimicrobial properties, and potential antiviral effects.

Cytotoxicity

A study evaluated the cytotoxic effects of benzo[d]isothiazole derivatives, revealing significant cytotoxicity against human CD4(+) lymphocytes with a half-maximal cytotoxic concentration (CC(50)) ranging from 4 to 9 µM. This suggests that compounds in this class can inhibit cell proliferation effectively, particularly against leukemia cell lines .

Anticancer Activity

In vitro assays demonstrated that certain derivatives showed antiproliferative activity against various cancer cell lines. For instance, one specific derivative exhibited notable activity against solid tumor-derived cell lines, indicating potential for development as anticancer agents .

The mechanism by which this compound exerts its biological effects remains an area for further investigation. The cytotoxic effects observed may be attributed to the induction of apoptosis in cancer cells, as evidenced by studies on similar compounds that activated apoptotic pathways in human breast cancer cells .

Case Studies

Several case studies highlight the biological activities associated with related compounds:

  • Cytotoxicity in Cancer Models : A study found that certain derivatives induced apoptosis in T47D human breast cancer cells with EC(50) values as low as 0.004 µM .
  • Antiproliferative Effects : The antiproliferative activity against leukemia cell lines suggests that these compounds could serve as leads for novel cancer therapies .

Data Summary Table

Activity Effect Reference
CytotoxicityCC(50) = 4-9 µM
Anticancer ActivityInhibition of leukemia cell lines
Antimicrobial ActivityNo significant activity reported
Apoptosis InductionEC(50) = 0.004 µM in breast cancer

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure combines a benzo[d][1,3]dioxolyl group with a dicarboxylated isothiazole core. Key analogs from the evidence include:

Compound Name Core Structure Functional Groups/Substituents Reference
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Coumarin Benzo[d][1,3]dioxolyl, lactone
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one Coumarin 3,4-Dimethoxyphenyl, lactone
Solid forms of fluorinated benzoic acid deriv. Benzoic acid 2,2-Difluorobenzo[d][1,3]dioxolyl, cyclopropane
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol Propanol 6-Bromobenzo[d][1,3]dioxolyl

Key Observations :

  • Benzo[d][1,3]dioxolyl vs. Methoxy/Aryl Groups : The electron-rich benzo[d][1,3]dioxolyl group (as in , compound 13) enhances aromatic π-stacking and metabolic stability compared to 3,4-dimethoxyphenyl (compound 14) .

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., bromine in ) may improve reaction efficiency (92% yield) compared to unsubstituted analogs (32–55% in ) .
Physical and Spectral Properties

Data from analogs provide benchmarks:

Compound Melting Point (°C) IR (cm⁻¹) MS (m/z) Reference
3-(Benzo[d][1,3]dioxol-5-yl)-coumarin 168–170 1,715 (C=O), 1,609 (C=C) 266 (M⁺)
3-(3,4-Dimethoxyphenyl)-coumarin 127–129 1,715 (C=O), 1,250 (OCH3) 282 (M⁺)
Fluorinated benzoic acid derivative Not reported Not reported Not reported

Key Observations :

  • Melting Points : The benzo[d][1,3]dioxolyl coumarin (168–170°C) has a higher mp than its dimethoxy analog (127–129°C), likely due to enhanced crystallinity from the methylenedioxy bridge .
  • Spectral Signatures : IR peaks for carbonyl (1,715 cm⁻¹) and aromatic C=C (1,609 cm⁻¹) align with coumarin derivatives. The target compound’s dicarboxylic acid groups would show broad O-H stretches (~2,500–3,000 cm⁻¹) and C=O peaks near 1,700 cm⁻¹.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid
Reactant of Route 2
3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid

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